molecular formula C20H9F17O2 B14242880 4-[4-(Heptadecafluorooctyl)phenoxy]phenol CAS No. 404580-53-6

4-[4-(Heptadecafluorooctyl)phenoxy]phenol

Cat. No.: B14242880
CAS No.: 404580-53-6
M. Wt: 604.3 g/mol
InChI Key: PIGWTMPJYZQOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Heptadecafluorooctyl)phenoxy]phenol is a chemical compound with the molecular formula C20H9F17O2. It is characterized by the presence of a heptadecafluorooctyl group attached to a phenoxyphenol structure. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Heptadecafluorooctyl)phenoxy]phenol typically involves the reaction of 4-phenoxyphenol with heptadecafluorooctyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[4-(Heptadecafluorooctyl)phenoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The heptadecafluorooctyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool for studying membrane-associated processes and for developing new therapeutic agents .

Comparison with Similar Compounds

Properties

CAS No.

404580-53-6

Molecular Formula

C20H9F17O2

Molecular Weight

604.3 g/mol

IUPAC Name

4-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]phenol

InChI

InChI=1S/C20H9F17O2/c21-13(22,9-1-5-11(6-2-9)39-12-7-3-10(38)4-8-12)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h1-8,38H

InChI Key

PIGWTMPJYZQOJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.